molecular formula C21H14N2O6 B5095737 4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid

Cat. No.: B5095737
M. Wt: 390.3 g/mol
InChI Key: DIHMVNYJGULZOR-SFQUDFHCSA-N
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Description

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-prop-2-ynoxybenzaldehyde with a diazinan derivative under specific conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the diazinan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoylaminobenzoic acid
  • 4-[(5E)-2,4,6-trioxo-5-(4-methoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid

Uniqueness

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid is unique due to its specific structural features, such as the prop-2-ynoxyphenyl group and the diazinan ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)22-21(28)23(19(17)25)15-7-5-14(6-8-15)20(26)27/h1,3-10,12H,11H2,(H,26,27)(H,22,24,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHMVNYJGULZOR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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